N-(2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
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Overview
Description
N-(2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound characterized by its unique structure, which includes a sulfonamide group attached to an anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves multiple steps. One common method starts with the preparation of 2,6-dimethylaniline, which is then reacted with anthracene-9,10-dione under specific conditions to form the desired sulfonamide compound. The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as NaBH4, and various catalysts to enhance reaction rates. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
N-(2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)chloroacetamide: Shares a similar phenyl group but differs in its functional groups and overall structure.
2,6-Dimethylaniline: A precursor in the synthesis of the target compound, with similar aromatic properties.
Uniqueness
N-(2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is unique due to its specific combination of an anthracene core with a sulfonamide group, which imparts distinct chemical and biological properties not found in other similar compounds .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-9,10-dioxoanthracene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4S/c1-13-6-5-7-14(2)20(13)23-28(26,27)15-10-11-18-19(12-15)22(25)17-9-4-3-8-16(17)21(18)24/h3-12,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFFQMZACQSCLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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